Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate
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Overview
Description
“Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate” is a chemical compound with the CAS Number 1310708-60-1 . It has a molecular weight of 245.28 . The IUPAC name for this compound is "methyl (3S,4R)-4-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1" .Scientific Research Applications
Synthesis of Stereoisomers Research has developed methods to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrating advancements in synthesizing unnatural amino acids. This approach allows for the generation of either pure cis or trans acids, with applications in the preparation of compounds with specific stereochemical configurations (Bakonyi et al., 2013).
Building Blocks for Bioactive Compounds The compound has been utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative, showcasing its importance in the preparation of biologically active compounds and materials science. This study highlights the optimization of reaction conditions for efficient production, emphasizing its role in synthesizing internal standards for pharmacokinetic studies (Yamashita et al., 2019).
Peptide Synthesis A novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of potent protein kinase inhibitors, demonstrates the compound's utility in peptide synthesis. This method suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).
Safety and Hazards
properties
IUPAC Name |
methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDRBJGAEBFEKW-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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